molecular formula C10H9NOS B13990979 4-(2-Methoxyphenyl)-1,3-thiazole

4-(2-Methoxyphenyl)-1,3-thiazole

Cat. No.: B13990979
M. Wt: 191.25 g/mol
InChI Key: IOBSUAYXQWXKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-1,3-thiazole is an organic compound characterized by a thiazole ring substituted with a 2-methoxyphenyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.

    Substitution: Electrophiles such as halogens, nitrating agents; reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1,3-thiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways.

Comparison with Similar Compounds

    4-(2-Methoxyphenyl)piperazine: Shares the 2-methoxyphenyl group but differs in the core structure, leading to distinct biological activities.

    5-(4-Methoxyphenyl)-1H-indole: Contains a similar methoxyphenyl group but has an indole core, resulting in different pharmacological properties.

    5-(4-Methoxyphenyl)-1H-imidazole: Another compound with a methoxyphenyl group, but with an imidazole ring, showing unique inhibitory effects on specific enzymes.

Uniqueness: 4-(2-Methoxyphenyl)-1,3-thiazole stands out due to its thiazole ring, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

4-(2-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C10H9NOS/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9/h2-7H,1H3

InChI Key

IOBSUAYXQWXKNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.